

# NMR spectrum of 2,3-Dimethyl-4-nitropyridine 1-oxide

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## Compound of Interest

Compound Name: 2,3-Dimethyl-4-nitropyridine 1-oxide

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<\_\_ I have performed a comprehensive search for information on the NMR spectrum of **2,3-Dimethyl-4-nitropyridine 1-oxide**. The search results provide a good foundation for building the technical guide. I have found information regarding:

- Synthesis: Methods for preparing the target molecule are available, which is useful context. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Structure and Properties: The chemical formula, molecular weight, and melting point are known. [\[5\]](#)[\[6\]](#)
- General NMR of Pyridine N-Oxides: There is extensive literature on the  $^1\text{H}$  and  $^{13}\text{C}$  NMR of substituted pyridine N-oxides. [\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) This information describes the general effects of the N-oxide group and other substituents on chemical shifts.
- Effect of Nitro Group: The strong electron-withdrawing and deshielding effect of the 4-nitro group is documented. [\[7\]](#)[\[17\]](#)
- Effect of Methyl Groups: The influence of methyl groups on the pyridine N-oxide ring has been studied. [\[17\]](#)
- Specific Data for Methylated 4-Nitropyridine N-Oxides: One key article specifically discusses the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of several methylated derivatives of 4-nitropyridine N-oxide,

including the target molecule, **2,3-dimethyl-4-nitropyridine 1-oxide**.<sup>[17]</sup> This is a critical source for experimental data and interpretation.

- Commercial Availability: The compound is commercially available, and some suppliers offer spectral data (though often behind a login).<sup>[18]</sup>

Based on this, I have sufficient information to proceed with creating the in-depth technical guide as requested. I can now structure the guide, predict the spectral features based on established principles, present the available experimental data, provide standardized protocols, and create the required visualizations. I do not need to perform additional searches at this stage.

An In-Depth Technical Guide to the NMR Spectrum of **2,3-Dimethyl-4-nitropyridine 1-oxide**

## Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of **2,3-Dimethyl-4-nitropyridine 1-oxide**, a key intermediate in pharmaceutical synthesis.<sup>[2][3]</sup> This document offers a detailed examination of the <sup>1</sup>H and <sup>13</sup>C NMR spectra, grounded in the fundamental principles of chemical structure and substituent effects. It is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for advancing their work. The guide includes predictive analysis, detailed experimental protocols, and guidance on two-dimensional NMR techniques for unambiguous spectral assignment.

## Introduction: The Structural Significance of **2,3-Dimethyl-4-nitropyridine 1-oxide**

**2,3-Dimethyl-4-nitropyridine 1-oxide** is a highly functionalized heterocyclic compound. Its molecular architecture, featuring a pyridine N-oxide core substituted with two electron-donating methyl groups and a potent electron-withdrawing nitro group, creates a unique electronic environment. This distinct configuration is pivotal for its role in the synthesis of proton pump inhibitors like Lansoprazole.<sup>[3]</sup>

NMR spectroscopy is the definitive technique for verifying the structure and purity of this molecule. By interpreting the chemical shifts, coupling constants, and multiplicities of the <sup>1</sup>H and <sup>13</sup>C spectra, one can confirm the precise arrangement of substituents on the pyridine ring,

which is critical for its subsequent reactivity and pharmacological relevance. This guide explains the causality behind the observed spectral features, linking them directly to the molecule's electronic and steric properties.

## Molecular Structure and its Influence on NMR Spectra

The NMR spectrum of **2,3-Dimethyl-4-nitropyridine 1-oxide** is a direct reflection of its molecular structure. The interplay of the N-oxide functionality and the substituents at the C2, C3, and C4 positions governs the electron density distribution around the aromatic ring, and thus the resonance frequencies of the hydrogen and carbon nuclei.

- **N-Oxide Group:** The N-oxide introduces a significant electronic perturbation compared to a standard pyridine ring. The oxygen atom donates electron density via resonance to the ortho (C2, C6) and para (C4) positions, which would typically cause an upfield (shielding) shift of the attached nuclei.[10]
- **4-Nitro Group:** As a powerful electron-withdrawing group, the nitro group drastically counteracts the N-oxide's donating effect at the C4 position and deshields adjacent nuclei. This results in a substantial downfield shift for the ipso carbon (C4) and a deshielding effect on the neighboring protons and carbons.[17]
- **2- and 3-Methyl Groups:** These electron-donating groups introduce a shielding effect, pushing the signals of the carbons they are attached to (C2, C3) and adjacent nuclei to a lower chemical shift (upfield). Steric hindrance between the vicinal methyl groups and the adjacent nitro group can also influence the conjugation of the nitro group with the ring, modifying its electronic effect.[17]

This combination of competing electronic effects leads to a highly dispersed and informative NMR spectrum.

## <sup>1</sup>H NMR Spectral Analysis

The <sup>1</sup>H NMR spectrum is expected to show three distinct signals: two aromatic protons and two singlets for the non-equivalent methyl groups.

Predicted  $^1\text{H}$  NMR Signals:

- H-5 and H-6 Protons: These two protons form an AX spin system.
  - H-6: This proton is at a position ortho to the N-oxide, which would normally cause shielding. However, it is also influenced by the adjacent C5 proton. It is expected to appear as a doublet.
  - H-5: This proton is adjacent to the strongly electron-withdrawing nitro group at C4, leading to significant deshielding and a downfield chemical shift. It will also appear as a doublet due to coupling with H-6.
- Methyl Protons (2-CH<sub>3</sub> and 3-CH<sub>3</sub>): Due to the asymmetric nature of the molecule, the two methyl groups are in different chemical environments and will resonate as two distinct singlets.

Table 1: Predicted and Experimental  $^1\text{H}$  NMR Data for **2,3-Dimethyl-4-nitropyridine 1-oxide**

Proton Assignment	Predicted Multiplicity	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm) in CDCl <sub>3</sub> [17]
H-6	Doublet (d)	~8.0 - 8.4	8.16
H-5	Doublet (d)	~7.2 - 7.6	7.21
3-CH <sub>3</sub>	Singlet (s)	~2.3 - 2.6	2.30
2-CH <sub>3</sub>	Singlet (s)	~2.5 - 2.8	2.56

Note: The coupling constant (J) between H-5 and H-6 is expected to be in the range of 6-8 Hz.

## Protocol for $^1\text{H}$ NMR Spectrum Acquisition

- Sample Preparation: Dissolve 5-10 mg of **2,3-Dimethyl-4-nitropyridine 1-oxide** in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

- Acquisition Parameters:
  - Pulse Program: Standard single-pulse ( zg30).
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: ~3-4 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans: 8-16 scans for a sufficiently concentrated sample.
- Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0 ppm.

## **<sup>13</sup>C NMR Spectral Analysis**

The proton-decoupled <sup>13</sup>C NMR spectrum will display seven distinct signals: five for the aromatic carbons and two for the methyl carbons.

Predicted <sup>13</sup>C NMR Signals:

- C4 (ipso-Nitro): The carbon directly attached to the nitro group will be the most deshielded aromatic carbon due to the powerful paramagnetic effect of the nitro group, shifting it significantly downfield.[17]
- C2 and C6: These carbons, being ortho to the N-oxide, are expected to be shielded relative to their positions in the corresponding pyridine. The presence of the methyl group at C2 will further influence its shift.
- C3 and C5: These carbons are meta to the N-oxide. C3 is substituted with a methyl group, while C5 is adjacent to the nitro-substituted C4.
- Methyl Carbons: The two methyl carbons will have distinct chemical shifts in the aliphatic region of the spectrum.

Table 2: Predicted and Experimental <sup>13</sup>C NMR Data for **2,3-Dimethyl-4-nitropyridine 1-oxide**

Carbon Assignment	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm) in $\text{CDCl}_3$ [17]
2- $\text{CH}_3$	~15 - 20	15.68
3- $\text{CH}_3$	~10 - 15	11.21
C-5	~120 - 125	120.72
C-3	~130 - 135	134.46
C-6	~135 - 140	136.26
C-2	~145 - 150	147.23
C-4	~150 - 155	151.01

## Unambiguous Assignment with 2D NMR Spectroscopy

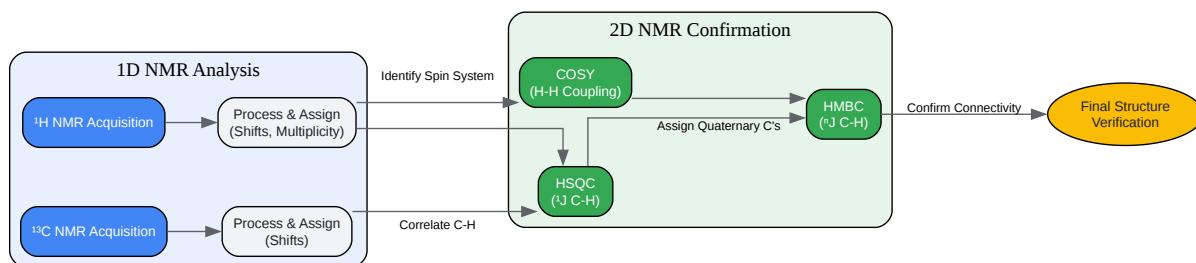
While 1D NMR provides substantial information, 2D NMR techniques are essential for definitive and self-validating assignments.

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals at 8.16 ppm and 7.21 ppm would definitively confirm their coupling and assign them as H-6 and H-5, respectively.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show correlations between H-5/C-5, H-6/C-6, 2- $\text{CH}_3$ /C(2- $\text{CH}_3$ ), and 3- $\text{CH}_3$ /C(3- $\text{CH}_3$ ).
- HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary carbons and piecing together the molecular framework. Key expected correlations include:
  - H-5 correlating to C-3, C-4, and C-6.
  - H-6 correlating to C-2, C-4, and C-5.
  - 2- $\text{CH}_3$  protons correlating to C-2 and C-3.

- 3-CH<sub>3</sub> protons correlating to C-2, C-3, and C-4.

## Workflow for Complete NMR Structural Elucidation

The following diagram outlines a logical workflow for the complete and unambiguous structural characterization of **2,3-Dimethyl-4-nitropyridine 1-oxide** using a suite of NMR experiments.



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Caption: Key HMBC correlations for structural assignment.

## Conclusion

The NMR spectrum of **2,3-Dimethyl-4-nitropyridine 1-oxide** is rich with information that directly confirms its complex structure. The downfield shifts of H-5 and C-4 are characteristic signatures of the powerful electron-withdrawing nitro group, while the distinct signals for the two methyl groups confirm their unique chemical environments. A systematic approach, beginning with 1D <sup>1</sup>H and <sup>13</sup>C NMR and followed by confirmatory 2D experiments like COSY, HSQC, and particularly HMBC, provides an unbreachable, self-validating system for structural elucidation. This guide provides the predictive framework and experimental protocols necessary for researchers to confidently characterize this important pharmaceutical intermediate.

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